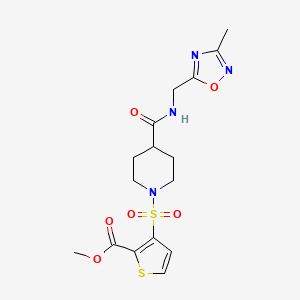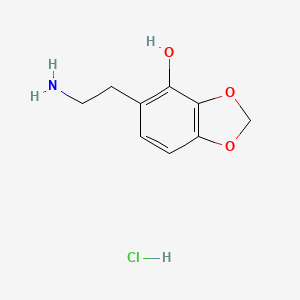
Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antibacterial Agents
Compounds containing the 1,3,4-oxadiazole nucleus, which is structurally related to Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized and evaluated for their antibacterial properties. These compounds have shown to exhibit valuable antibacterial activities. The synthesis involves multiple steps, including the conversion of aralkyl/aryl carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles and subsequent reactions to produce the final compounds. The structures were confirmed by spectral analysis, and the antibacterial evaluation demonstrated their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Potential Anticancer Agents
Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, exploring their application as anticancer agents. The compounds were synthesized in several steps, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to a variety of propanamide derivatives. These compounds were evaluated for their anticancer potential, with some showing significant inhibitory activities against cancer cells. This research highlights the potential of such compounds in anticancer therapy and underscores the need for further in vivo studies to ascertain their therapeutic usefulness (A. Rehman et al., 2018).
Synthesis and Antimicrobial Evaluation
N-substituted derivatives of a compound structurally related to this compound were synthesized and evaluated for their antimicrobial properties. The process involved several synthetic steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate and further reactions to produce the final N-substituted derivatives. These compounds were tested against various Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (H. Khalid et al., 2016).
Direcciones Futuras
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is expected .
Propiedades
IUPAC Name |
methyl 3-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-10-18-13(26-19-10)9-17-15(21)11-3-6-20(7-4-11)28(23,24)12-5-8-27-14(12)16(22)25-2/h5,8,11H,3-4,6-7,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPKIMBUHHCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)
